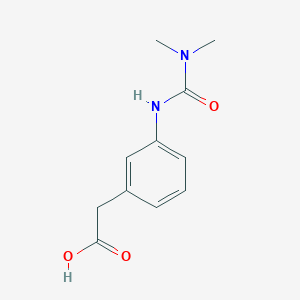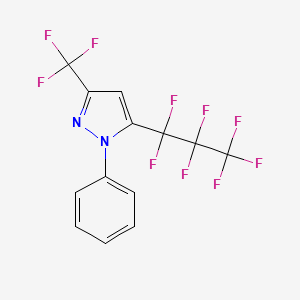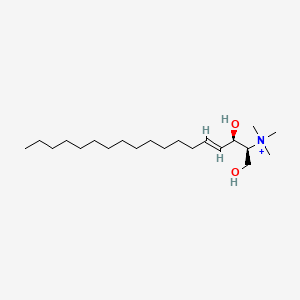
N,N,N-trimethyl-sphingosine
概要
説明
N,N,N-trimethyl-sphingosine: is a synthetic derivative of sphingosine, a type of sphingoid base. Sphingosine and its derivatives are crucial components of sphingolipids, which are essential for cellular structure and signaling. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment and cardiovascular protection .
作用機序
Target of Action
N,N,N-Trimethyl-Sphingosine (TMS) primarily targets Protein Kinase C (PK-C) . PK-C plays a crucial role in cell growth regulation . TMS exhibits a potent inhibitory effect on PK-C activity, which is stronger than that of its analogs, sphingosine (SPN) and N,N-Dimethylsphingosine (DMS) .
Mode of Action
TMS interacts with its target, PK-C, by inhibiting its activity . This inhibition leads to a series of changes in the cell, particularly affecting the phosphorylation of extracellular signal-regulated kinase (ERK) . ERK is related to the degradation of the microphthalmia-associated transcription factor (MITF), a major transcriptional regulator of tyrosinase . The phosphorylation of ERK reduces both MITF and tyrosinase protein levels .
Biochemical Pathways
The action of TMS affects the melanogenesis pathway . Melanogenesis is regulated by balancing a variety of signal transduction pathways, including cyclic adenosine monophosphate/protein kinase A (cAMP/PKA), p38 mitogen-activated protein kinase (p38 MAPK), ERK, and phosphoinositide 3-kinase/Akt (PI3K/Akt) . Activating ERK signaling downregulates melanogenesis by inhibiting MITF activity . This results in the downregulation of tyrosinase, a key enzyme in melanogenesis .
Pharmacokinetics
They are constituents of circulating lipoproteins or transported by other proteins . This suggests that TMS may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of TMS leads to significant molecular and cellular effects. Specifically, it reduces melanin in a dose-dependent manner following liposomal TMS treatment . This is due to the downregulation of MITF and tyrosinase via ERK activation . In addition, TMS has been developed as an antitumor agent and has shown inhibitory effects on the growth of various human carcinoma cell lines .
Action Environment
The action, efficacy, and stability of TMS can be influenced by various environmental factors. For instance, the presence of liposomes can enhance the delivery and efficacy of TMS . .
生化学分析
Biochemical Properties
N,N,N-Trimethyl-Sphingosine interacts with various enzymes and proteins. It has been found to have inhibitory effects on melanogenesis, a process controlled by tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . The compound’s effects on melanogenesis are due to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase via extracellular signal-regulated kinase (ERK) activation .
Cellular Effects
In normal human melanocytes, this compound has been shown to significantly reduce melanin in a dose-dependent manner . It also leads to the phosphorylation of ERK, which reduces both MITF and tyrosinase protein levels . This compound has also been found to have inhibitory effects on the growth of various human carcinoma cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit melanogenesis by downregulating MITF and tyrosinase via ERK activation . This compound also shows a much stronger inhibitory effect on protein kinase C (PK-C) activity, which plays an important role in cell growth regulation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been found to significantly reduce melanin in a dose-dependent manner in melanocytes following treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, ceramide and this compound lipid nanoparticles have been found to efficiently inhibit tumor growth in a MCF-7/ADR tumor xenografted mouse model .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway . It interacts with various enzymes and cofactors in this pathway.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethyl-sphingosine typically involves the methylation of sphingosine. The process begins with the extraction of sphingosine from natural sources or its chemical synthesis. The sphingosine is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and other advanced techniques are employed to ensure the purity and yield of the compound. The use of solid lipid nanoparticles has been explored to enhance the bioavailability and therapeutic efficacy of this compound .
化学反応の分析
Types of Reactions: N,N,N-trimethyl-sphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different sphingoid bases.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized sphingoid bases.
Reduction: Reduced sphingoid bases.
Substitution: Various substituted sphingoid derivatives.
科学的研究の応用
N,N,N-trimethyl-sphingosine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sphingolipid metabolism.
Biology: The compound is studied for its role in cellular signaling and membrane dynamics.
Medicine: this compound has shown potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: The compound is used in the formulation of lipid nanoparticles for drug delivery systems.
類似化合物との比較
N,N-dimethyl-sphingosine: Another methylated derivative of sphingosine, known for its inhibitory effects on protein kinase C.
N,N,N-trimethyl-phytosphingosine-iodide: A similar compound with antitumor properties.
Uniqueness: N,N,N-trimethyl-sphingosine is unique due to its specific methylation pattern, which enhances its stability and bioactivity compared to other sphingosine derivatives. Its ability to inhibit multiple kinases and modulate immune responses makes it a valuable compound in therapeutic research .
特性
IUPAC Name |
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4/h17-18,20-21,23-24H,5-16,19H2,1-4H3/q+1/b18-17+/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJULOVXVISRP-BWMVHVDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


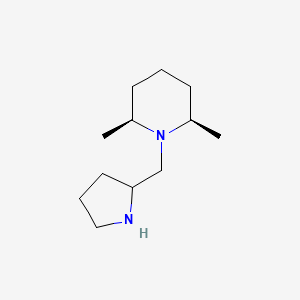
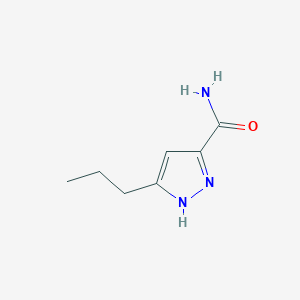
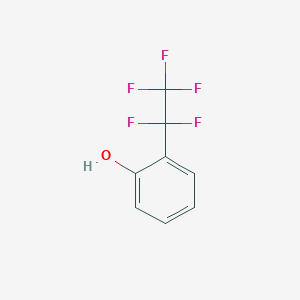
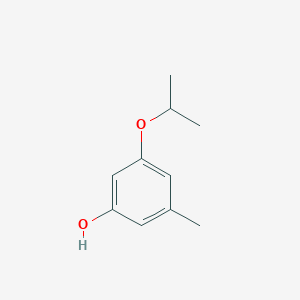
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
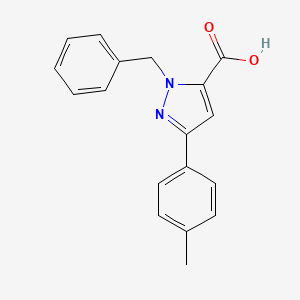
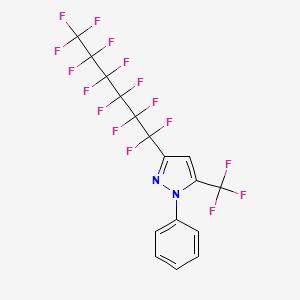
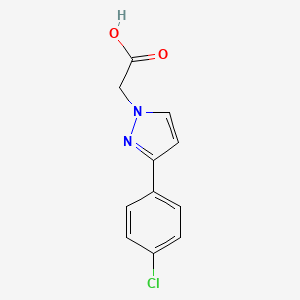
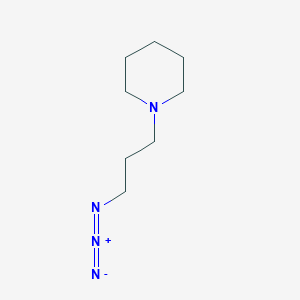
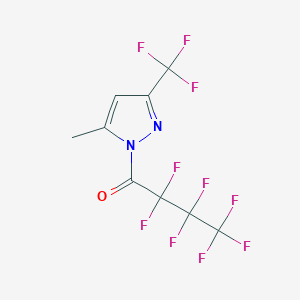
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)
